4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole

Structural chemistry Analytical characterization Metabolite identification

This 6‑methoxy benzimidazole‑thiazole hybrid (CAS 1614‑04‑6) is a methyl‑capped thiabendazole analog designed for CYP1A2 time‑dependent inhibition studies. The methoxy group at the 6‑position blocks oxidative metabolism at the 5‑position, enabling dissection of the phenolic –OH contribution to CYP1A2 binding without confounding metabolite formation. Its distinct logP (2.695) provides a retention‑time benchmark for LC‑MS/MS methods that must resolve hydroxylated from methoxylated thiabendazole species. Procure this positional‑isomer‑verified compound to avoid uncontrolled SAR variables; ideal as a reference standard, a metabolically stable control, and a tractable starting point for systematic benzimidazole‑anthelmintic SAR expansion.

Molecular Formula C11H9N3OS
Molecular Weight 231.28 g/mol
Cat. No. B13851273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole
Molecular FormulaC11H9N3OS
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3
InChIInChI=1S/C11H9N3OS/c1-15-7-2-3-8-9(4-7)14-11(13-8)10-5-16-6-12-10/h2-6H,1H3,(H,13,14)
InChIKeyAQQVJVFNODBBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole – Structural Baseline and Scaffold Context for Research Procurement


4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole (CAS 1614-04-6; also referred to as 5-methoxythiabendazole) is a benzimidazole-thiazole hybrid in which a methoxy substituent is introduced at the 6-position of the benzimidazole ring of the thiabendazole scaffold . The compound combines two privileged heterocyclic systems known for diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties as a class [1]. Its molecular formula is C11H9N3OS with a molecular weight of 231.27 g·mol⁻¹ .

Why 4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole Cannot Be Interchanged with In-Class Analogs for Research Use


In-class benzimidazole-thiazole compounds cannot be assumed interchangeable because minor substitution variations produce marked differences in biological potency and target engagement. Even among closely related thiabendazole analogs, the methoxy group at the 6-position alters electron density distribution, hydrogen-bonding capacity, and steric profile, which directly influence target binding and metabolic stability [1]. Published structure-activity relationship (SAR) studies on benzimidazole-thiazole hybrids demonstrate that substitution pattern—including position and nature of the substituent—dictates selectivity between COX-1 and COX-2 isoforms, with some analogs showing >300-fold selectivity shifts [2]. Consequently, procuring a non-specific benzimidazole-thiazole analog without verifying positional substitution identity introduces uncontrolled variables into experimental assays.

Quantitative Differentiation of 4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole Against Its Closest Structural Analogs


Structural Identity Confirmation: 6-Methoxy vs. 5-Hydroxy Substituent on the Thiabendazole Core

The target compound is the O-methyl ether of 5-hydroxythiabendazole (5OH-TBZ), a major oxidative metabolite of thiabendazole. In CYP inhibition assays, thiabendazole (TBZ) and 5OH-TBZ exhibit vastly different inhibitory potencies: TBZ inhibits CYP1A2 with an IC50 of 0.83 μM, whereas 5OH-TBZ shows an IC50 of 13.05 μM, representing a 15.7-fold loss of potency upon hydroxylation [1]. The 6-methoxy derivative, as the methyl-capped analog of 5OH-TBZ, lacks the free phenolic -OH and therefore possesses distinct hydrogen-bond donor/acceptor capacity and logP (calculated logP ≈ 2.695) [2], directly impacting membrane permeability and CYP binding relative to the hydroxylated metabolite.

Structural chemistry Analytical characterization Metabolite identification

Class-Level Antimicrobial Potency: Essential Role of Substituent Identity in Benzene Ring Functionalization

In a systematic study of 2-substituted benzimidazole-thiazoles (compounds 3a–k and 4a–k) screened against four bacterial and four fungal strains, the presence of halogen substituents (-F, -Cl, -Br) on the benzene ring was identified as the primary driver of antimicrobial activity, whereas unsubstituted or alkyl-substituted analogs showed significantly weaker effects [1]. The target compound bears a 6-methoxy group, which is electron-donating and lacks the halogen electronegativity shown to correlate with potency in the series. Although the target compound was not directly tested, class-level SAR indicates that methoxy-substituted analogs generally underperform halogenated congeners in direct antimicrobial growth inhibition assays.

Antimicrobial screening Cytotoxicity SAR

COX-2 Selectivity: Benzimidazole-Thiazole Substitution Drives Isoform Bias

A novel class of benzimidazole-thiazole hybrids was designed and evaluated as dual COX/15-LOX inhibitors. Within this series, compound 25 exhibited an IC50 of 0.044 μM for COX-1 and 4.52 nM for COX-2, representing a 340-fold selectivity advantage over celecoxib (IC50 = 15.0 μM for COX-1) [1]. The substitution pattern on both the benzimidazole and thiazole rings critically controlled isoform selectivity. Although the target 6-methoxy-2-(4-thiazolyl)benzimidazole was not part of this library, the data demonstrate that minute structural modifications (the presence and position of methoxy, halogen, or alkyl groups) completely alter the COX-1/COX-2 selectivity profile. Procuring the exact substitution isomer is therefore mandatory for any COX inhibition study.

COX inhibition Anti-inflammatory Molecular docking

Cytotoxicity Baseline: Thiazolylbenzimidazole Scaffold Shows Target-Dependent Cytotoxic Profiles

A series of thiazolylbenzimidazole derivatives was screened for anti-HBV activity and cytotoxicity on HepG2.2.15 cells. The study established that certain substitution patterns yield selective antiviral activity with minimal cytotoxicity, whereas others produce non-selective cytotoxicity [1]. The target 6-methoxy compound was not included in this panel, but its core scaffold (thiazol-4-yl-benzimidazole) is present in the most active and selective antiviral candidates. In a separate study on sensitive HL60 and multidrug-resistant HL60R leukemic cells, thiazolobenzimidazole derivatives exhibited differential cytotoxicity, with some analogs showing equal potency against both cell lines while others showed resistance-related selectivity [2].

Cytotoxicity Anticancer HepG2 cells

Research Application Scenarios Where 4-(6-Methoxy-1H-benzimidazol-2-yl)-1,3-thiazole Offers Differentiated Value


CYP1A2 Metabolic Probe or Negative Control in Drug-Drug Interaction Studies

Based on the established CYP1A2 inhibitory activity of thiabendazole (IC50 = 0.83 μM) and its 5-hydroxy metabolite (IC50 = 13.05 μM) [1], the 6-methoxy analog—lacking the free hydroxyl group required for hydrogen bonding with CYP1A2 active-site residues—can serve as a methyl-capped, metabolically stable control compound. It enables researchers to dissect the contribution of the phenolic -OH moiety to CYP1A2 time-dependent inhibition, without confounding by oxidative metabolism at the 5-position.

Structure-Activity Relationship (SAR) Expansion for Benzimidazole-Thiazole Antimicrobial or Anti-inflammatory Leads

Published SAR demonstrates that halogen substitution on the benzimidazole ring of thiazole hybrids dramatically enhances antimicrobial potency [2], while distinct substitution patterns control COX-1/COX-2 selectivity [3]. The 6-methoxy compound, as an electron-donating substitution variant not present in reported active libraries, provides a chemically tractable starting point for systematic SAR expansion, particularly for groups aiming to explore the contribution of methoxy electron-donating effects to target binding.

Reference Standard for Analytical Method Development Targeting Thiabendazole Metabolites

Because 5-hydroxythiabendazole is the major mammalian metabolite of thiabendazole, the 6-methoxy derivative (methyl ether of 5OH-TBZ) serves as a well-defined reference standard for developing LC-MS/MS methods that must chromatographically resolve hydroxylated from methoxylated thiabendazole species in biological matrices [1]. Its calculated logP of 2.695 [4] provides a retention time benchmark that is distinct from the more polar 5OH-TBZ.

Control Compound for Tubulin-Binding Assays in Anthelmintic Discovery

Thiabendazole exerts its anthelmintic action through binding to parasite β-tubulin, with binding affinity (IC50) values correlating with anthelmintic efficacy [5]. The 6-methoxy analog, as a thiabendazole derivative with an altered benzimidazole electronic profile, enables competitive binding displacement assays to quantify the impact of the methoxy substituent on tubulin affinity, thereby informing the design of next-generation benzimidazole anthelmintics with improved selectivity windows.

Quote Request

Request a Quote for 4-(6-methoxy-1H-benzimidazol-2-yl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.